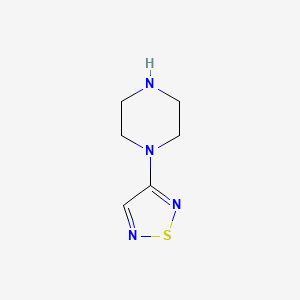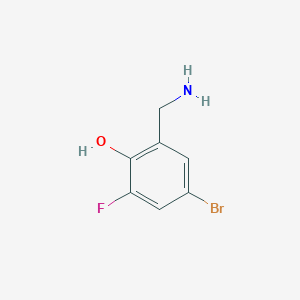
2-(Aminomethyl)-4-bromo-6-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-4-bromo-6-fluorophenol is an organic compound that features a phenol group substituted with an aminomethyl group, a bromine atom, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-bromo-6-fluorophenol typically involves multi-step organic reactions. One common method is the halogenation of a phenol derivative followed by the introduction of an aminomethyl group. For instance, starting with 4-bromo-6-fluorophenol, the compound can be reacted with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-bromo-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-4-bromo-6-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-bromo-6-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-4-chloro-6-fluorophenol
- 2-(Aminomethyl)-4-bromo-6-chlorophenol
- 2-(Aminomethyl)-4-bromo-6-iodophenol
Uniqueness
2-(Aminomethyl)-4-bromo-6-fluorophenol is unique due to the specific combination of substituents on the phenol ring. The presence of both bromine and fluorine atoms provides distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H7BrFNO |
|---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
2-(aminomethyl)-4-bromo-6-fluorophenol |
InChI |
InChI=1S/C7H7BrFNO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H,3,10H2 |
InChI Key |
POQIEXKXYXSCSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CN)O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13549613.png)
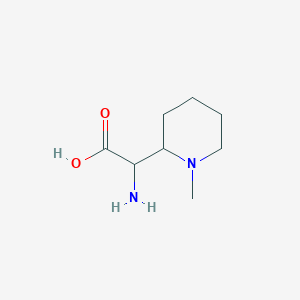
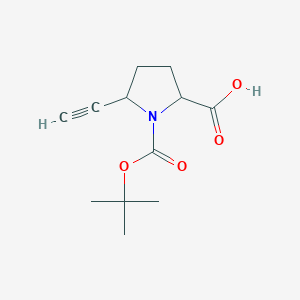
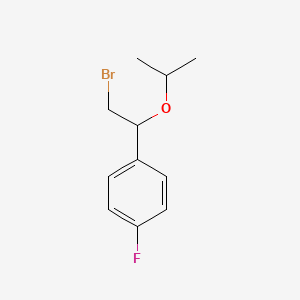
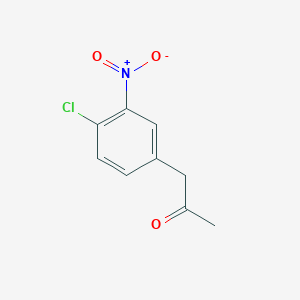
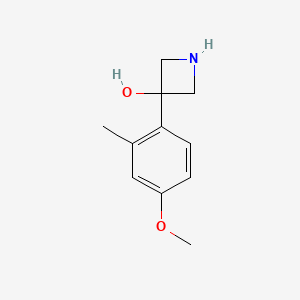
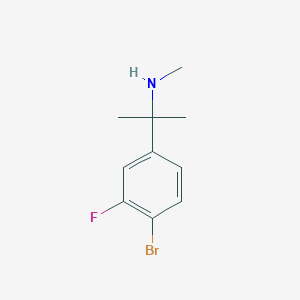
![2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)aceticacid](/img/structure/B13549658.png)
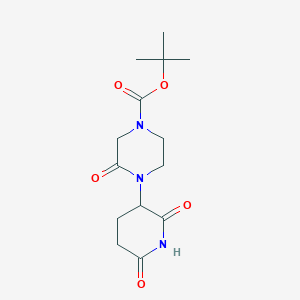
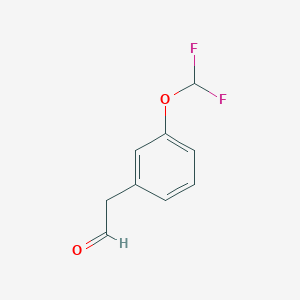
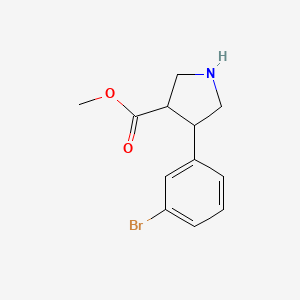

![2-Chloro-1-(3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13549699.png)
